molecular formula C21H18N3O9P3 B8227482 ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid)

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid)

Cat. No.: B8227482
M. Wt: 549.3 g/mol
InChI Key: ONSQZSALRXQAJG-UHFFFAOYSA-N
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Description

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid): is a complex organic compound featuring a triazine core with three benzene rings, each substituted with a phosphonic acid group. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) typically involves the reaction of 1,3,5-triazine derivatives with benzene derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The process involves multiple steps, including the preparation of intermediates, purification, and final phosphorylation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and covalent organic frameworks (COFs). Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and electronic conductivity .

Biology and Medicine: In biological research, the compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules. Its phosphonic acid groups facilitate binding to biological targets, making it a candidate for therapeutic applications .

Industry: Industrially, ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) is used in the production of flame retardants, corrosion inhibitors, and as a component in advanced coatings and adhesives .

Mechanism of Action

The compound exerts its effects primarily through its phosphonic acid groups, which can form strong hydrogen bonds and coordinate with metal ions. This coordination ability is crucial in applications such as catalysis and material science. The triazine core provides a stable scaffold, while the benzene rings enhance the compound’s electronic properties .

Comparison with Similar Compounds

Uniqueness: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) is unique due to its combination of a triazine core, benzene rings, and phosphonic acid groups. This structure imparts a balance of stability, reactivity, and binding properties, making it versatile for various scientific and industrial applications .

Properties

IUPAC Name

[4-[4,6-bis(4-phosphonophenyl)-1,3,5-triazin-2-yl]phenyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N3O9P3/c25-34(26,27)16-7-1-13(2-8-16)19-22-20(14-3-9-17(10-4-14)35(28,29)30)24-21(23-19)15-5-11-18(12-6-15)36(31,32)33/h1-12H,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQZSALRXQAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N3O9P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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